ビスカット二水酸化物

概要

説明

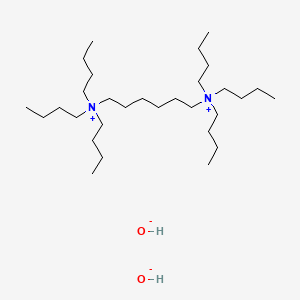

“Bisquat dihydroxide” is a chemical compound with the molecular formula C30H68N2O2 . It is not intended for human or veterinary use and is primarily used for research.

Synthesis Analysis

The synthesis of compounds similar to “Bisquat dihydroxide”, such as layered double hydroxides (LDHs), has been extensively studied . LDHs are generally highly stable, safe, and recyclable. They can be filled with nanomaterials to form composites of enhanced performance .

科学的研究の応用

染料分解

環境化学の分野では、「ビスカット二水酸化物」は合成染料の分解において重要な役割を果たしています。 これらの化合物は、高度酸化プロセスにおいて触媒として作用し、複雑な染料分子をより無害な物質に分解することで、産業廃水による水質汚染を軽減します .

有機汚染物質の分解

染料分解と同様に、「ビスカット二水酸化物」はさまざまな有機汚染物質の分解にも有効です。 その高い表面積と活性部位により、残留性有機汚染物質を吸着分解し、よりクリーンな空気と水環境に貢献します .

水処理

「ビスカット二水酸化物」の水処理技術への適用はよく知られています。これは、吸着によって水から重金属やその他の有毒物質を除去するために使用されます。 この化合物のアニオン交換容量は、汚染物質の捕捉と固定化に特に役立ちます .

光電気化学的析水

「ビスカット二水酸化物」は、光触媒として機能する光電気化学的析水において不可欠です。 このプロセスは、水分子を水素と酸素に分解し、太陽エネルギーを化学エネルギーに変換するため、水素生成に不可欠です .

二酸化炭素削減

地球温暖化問題に対処するために、「ビスカット二水酸化物」は二酸化炭素削減戦略に採用されています。 これは、CO2を有用な炭化水素に変換する触媒となり、気候変動の緩和と、持続可能な炭素系燃料源の提供の両方に役割を果たします .

作用機序

Bisquat dihydroxide is a versatile reagent that can act as a reducing agent, a catalyst, or an oxidizing agent, depending on the conditions. When used as a reducing agent, Bisquat dihydroxidequat dihydroxide can reduce aldehydes, ketones, and other oxidizing agents. When used as a catalyst, Bisquat dihydroxidequat dihydroxide can facilitate the formation of covalent bonds between two molecules. When used as an oxidizing agent, Bisquat dihydroxidequat dihydroxide can oxidize organic compounds, such as alcohols and amines.

Biochemical and Physiological Effects

Bisquat dihydroxide has been shown to be non-toxic and non-irritating when used in laboratory experiments. It is also non-flammable and has a low vapor pressure. Bisquat dihydroxide is not known to have any biochemical or physiological effects.

実験室実験の利点と制限

The main advantage of using Bisquat dihydroxidequat dihydroxide in laboratory experiments is its versatility. It can be used as a reducing agent, a catalyst, or an oxidizing agent, depending on the conditions. Additionally, Bisquat dihydroxidequat dihydroxide is non-toxic and non-irritating, making it safe to use in laboratory experiments. The main limitation of Bisquat dihydroxidequat dihydroxide is its low solubility in water, which can make it difficult to use in certain experiments.

将来の方向性

Bisquat dihydroxide has a wide range of potential applications in the fields of chemistry, biochemistry, and pharmacology. It can be used in the synthesis of polymers, pharmaceuticals, agrochemicals, and dyes. It can also be used in the development of analytical techniques and in the study of enzyme kinetics. Additionally, Bisquat dihydroxidequat dihydroxide can be used in the synthesis of new compounds and in the development of new catalysts and reagents.

Safety and Hazards

特性

IUPAC Name |

tributyl-[6-(tributylazaniumyl)hexyl]azanium;dihydroxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H66N2.2H2O/c1-7-13-23-31(24-14-8-2,25-15-9-3)29-21-19-20-22-30-32(26-16-10-4,27-17-11-5)28-18-12-6;;/h7-30H2,1-6H3;2*1H2/q+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALYGOOWRCDZDTJ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+](CCCC)(CCCC)CCCCCC[N+](CCCC)(CCCC)CCCC.[OH-].[OH-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H68N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90572165 | |

| Record name | N~1~,N~1~,N~1~,N~6~,N~6~,N~6~-Hexabutylhexane-1,6-bis(aminium) dihydroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90572165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

488.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

69762-88-5 | |

| Record name | N~1~,N~1~,N~1~,N~6~,N~6~,N~6~-Hexabutylhexane-1,6-bis(aminium) dihydroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90572165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-Hexamethylenebis(tributylammoniumhydroxide) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

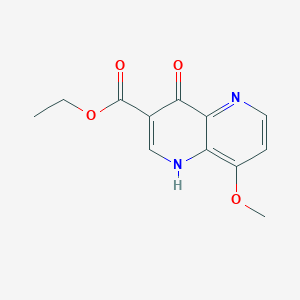

![Methyl 6-methylpyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1602018.png)